molecular formula C14H17BrN4S B10951242 1-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-3-propylthiourea

1-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-3-propylthiourea

Cat. No.: B10951242
M. Wt: 353.28 g/mol
InChI Key: FTROUWSIDRLUAQ-UHFFFAOYSA-N
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Description

N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-PROPYLTHIOUREA: is a synthetic organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a bromobenzyl group attached to a pyrazole ring, which is further connected to a propylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-PROPYLTHIOUREA typically begins with the preparation of 4-bromobenzyl bromide and 1H-pyrazole-4-amine.

    Step 1: The 4-bromobenzyl bromide is reacted with 1H-pyrazole-4-amine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amine.

    Step 2: The intermediate N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amine is then reacted with propyl isothiocyanate in an organic solvent such as dichloromethane (DCM) to yield the final product, N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-PROPYLTHIOUREA.

Industrial Production Methods:

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Protein Binding: It can be used in studies related to protein-ligand interactions.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-PROPYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group and the pyrazole ring play crucial roles in binding to the active sites of these targets, while the thiourea moiety can form hydrogen bonds or coordinate with metal ions. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

  • N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA
  • N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-(3,4-DIMETHOXYPHENYL)THIOUREA
  • N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-CHLORO-4-METHYLPHENYL)THIOUREA

Uniqueness:

N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-PROPYLTHIOUREA is unique due to its specific combination of a bromobenzyl group, a pyrazole ring, and a propylthiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the bromobenzyl group enhances its reactivity in substitution reactions, while the pyrazole ring contributes to its binding affinity for biological targets.

Properties

Molecular Formula

C14H17BrN4S

Molecular Weight

353.28 g/mol

IUPAC Name

1-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-3-propylthiourea

InChI

InChI=1S/C14H17BrN4S/c1-2-7-16-14(20)18-13-8-17-19(10-13)9-11-3-5-12(15)6-4-11/h3-6,8,10H,2,7,9H2,1H3,(H2,16,18,20)

InChI Key

FTROUWSIDRLUAQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NC1=CN(N=C1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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